molecular formula C31H28N2O2 B15020064 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15020064
M. Wt: 460.6 g/mol
InChI Key: JMIBKOKKNBRSTQ-UHFFFAOYSA-N
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Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structural features. It contains a benzyloxy group, a tert-butylphenyl group, and a benzoxazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoxazole core, followed by the introduction of the benzyloxy and tert-butylphenyl groups through various organic reactions such as nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzyloxy and tert-butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • **(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-ETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE stands out due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This unique feature differentiates it from similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H28N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C31H28N2O2/c1-31(2,3)25-13-11-24(12-14-25)30-33-28-19-26(15-18-29(28)35-30)32-20-22-9-16-27(17-10-22)34-21-23-7-5-4-6-8-23/h4-20H,21H2,1-3H3

InChI Key

JMIBKOKKNBRSTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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